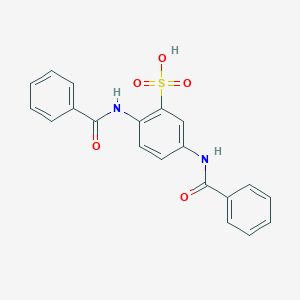
9H-Carbazole-9-sulfonamide, N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-9-sulfonamide, N,N-dimethyl- is a chemical compound with the molecular formula C14H14N2O2S It is a derivative of carbazole, a heterocyclic aromatic organic compound This compound is characterized by the presence of a sulfonamide group attached to the nitrogen atom of the carbazole ring, with two methyl groups attached to the sulfonamide nitrogen
Métodos De Preparación
The synthesis of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- involves several steps. One common method includes the reaction of carbazole with chlorosulfonic acid to introduce the sulfonamide group. This is followed by the reaction with dimethylamine to form the N,N-dimethyl derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
9H-Carbazole-9-sulfonamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Aplicaciones Científicas De Investigación
9H-Carbazole-9-sulfonamide, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
9H-Carbazole-9-sulfonamide, N,N-dimethyl- can be compared with other similar compounds, such as:
9H-Carbazole-9-ethanol: This compound has an ethanol group instead of a sulfonamide group, leading to different chemical properties and applications.
9H-Carbazole-9-ethyl:
9H-Carbazole-9-methyl: This compound has a methyl group attached to the nitrogen atom, which affects its chemical behavior and applications.
The uniqueness of 9H-Carbazole-9-sulfonamide, N,N-dimethyl- lies in its sulfonamide group, which imparts specific chemical and biological properties that are not present in other carbazole derivatives .
Propiedades
Número CAS |
111960-21-5 |
|---|---|
Fórmula molecular |
C14H14N2O2S |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
N,N-dimethylcarbazole-9-sulfonamide |
InChI |
InChI=1S/C14H14N2O2S/c1-15(2)19(17,18)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,1-2H3 |
Clave InChI |
RXDSDNAGOPVGAT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



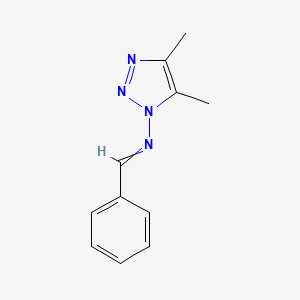

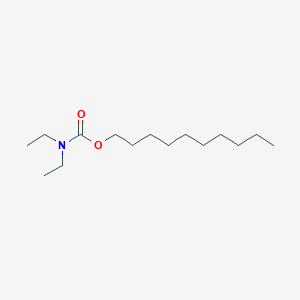
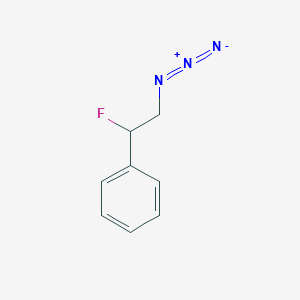
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
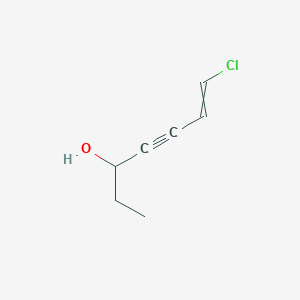

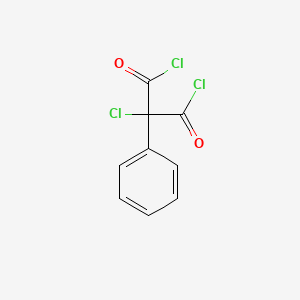

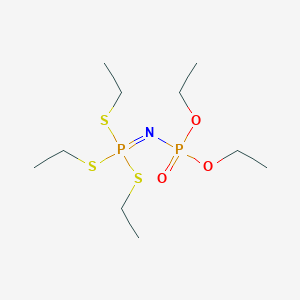
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)
